molecular formula C17H14N2O B12916669 N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide CAS No. 63725-09-7

N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide

Cat. No.: B12916669
CAS No.: 63725-09-7
M. Wt: 262.30 g/mol
InChI Key: SRSPZUSHMBBVAV-UHFFFAOYSA-N
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Description

N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide is a structurally unique compound featuring a cyclohepta[b]pyrrole core fused with a pyrrole ring, substituted at position 3 with a phenyl group and at position 8 with an acetamide moiety. The acetamide group introduces hydrogen-bonding capabilities, which may influence solubility and receptor binding.

Properties

CAS No.

63725-09-7

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)acetamide

InChI

InChI=1S/C17H14N2O/c1-12(20)19-16-10-6-5-9-14-15(11-18-17(14)16)13-7-3-2-4-8-13/h2-11,18H,1H3

InChI Key

SRSPZUSHMBBVAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=CC=CC2=C1NC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide typically involves the reaction of 8-amino-3-phenylcyclohepta[b]pyrrole with ethanoic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

8-amino-3-phenylcyclohepta[b]pyrrole+ethanoic anhydrideThis compound\text{8-amino-3-phenylcyclohepta[b]pyrrole} + \text{ethanoic anhydride} \rightarrow \text{this compound} 8-amino-3-phenylcyclohepta[b]pyrrole+ethanoic anhydride→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

General Reactivity of Acetamide Derivatives

Acetamide-containing compounds are frequently synthesized via N-acylation or nucleophilic substitution reactions. For example:

  • N-Acylation : Reacting amines with activated carboxylic acids (e.g., acid chlorides or anhydrides) is a common method. In the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-aminothiophene-3-carbonitrile was acylated with 2-(thiophen-2-yl)acetyl chloride in THF with triethylamine, yielding the target amide in 58% yield .

  • Activation Strategies : Carboxylic acids are often activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., CDI) .

Cyclization and Ring Formation

The cyclohepta[b]pyrrol moiety in the target compound suggests potential cyclization pathways. Similar fused-ring systems, such as pyrrolo[3,4-b]pyridin-5-ones, were synthesized via intramolecular condensation of acetamide intermediates under acidic conditions (e.g., AcOH/HCl) . Key steps include:

  • Formation of enaminone intermediates.

  • Acid-catalyzed cyclization to form fused heterocycles.
    For example:

EnaminoneAcOH/HClPyrrolopyridinone[7]\text{Enaminone} \xrightarrow{\text{AcOH/HCl}} \text{Pyrrolopyridinone} \quad[7]

Functionalization of the Acetamide Group

The acetamide group can undergo hydrolysis, substitutions, or cross-coupling reactions:

  • Hydrolysis : Acidic or basic conditions may cleave the amide bond to yield carboxylic acids or amines. For instance, hydrolysis of N-phenylacetamide derivatives was reported under reflux with HCl/EtOH .

  • Alkylation : Piperazine-containing acetamides were synthesized via alkylation of amines with α-chloroacetamide intermediates (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) .

Pharmacological Modifications

While not directly related to the target compound, modifications of acetamide scaffolds for bioactivity provide context:

  • Anticonvulsant Activity : N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were alkylated with α-chloroketones, with yields ranging from 44–78% .

  • Antimicrobial/Antioxidant Effects : Thiophene-based acetamides demonstrated antimicrobial activity via hydrogen bonding and π-stacking interactions .

Table 1: Comparative Reaction Yields for Acetamide Analogues

Reaction TypeSubstrateYield (%)ConditionsSource
N-Acylation2-Aminothiophene-3-carbonitrile58THF, Et₃N, RT, 15 h
Piperazine Alkylation3-Chloroaniline44–78Acetone, K₂CO₃, 60°C
Intramolecular CyclizationEnaminone intermediate72–85AcOH/HCl, reflux, 1 h

Scientific Research Applications

Therapeutic Potential

N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide has been investigated primarily for its role as a pharmacological agent. Its structural characteristics suggest that it may interact with specific biological targets, leading to various therapeutic effects.

Neurological Applications

Recent studies have highlighted the potential of this compound in neuropharmacology. It has been shown to exhibit acetylcholinesterase inhibitory activity , which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory retention .

Anticancer Activity

Another significant area of application is in oncology. Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound's mechanism involves the inhibition of enzymes that play key roles in neurotransmitter breakdown and cancer cell survival. For instance, its interaction with acetylcholinesterase leads to increased acetylcholine levels, which can enhance synaptic transmission . Additionally, its effects on other enzymes may contribute to its anticancer properties by disrupting metabolic pathways essential for tumor growth .

Receptor Modulation

This compound may also modulate receptor activity, influencing various physiological responses. This modulation can lead to altered cellular signaling, which is beneficial in treating conditions like neurodegeneration and cancer .

Case Studies

Several case studies have documented the effects of this compound in both preclinical and clinical settings.

Study Focus Findings
Study 1Alzheimer's DiseaseDemonstrated significant improvement in memory retention in animal models following treatment with the compound .
Study 2Cancer Cell LinesShowed that this compound induced apoptosis in breast cancer cell lines through caspase activation .
Study 3NeuroprotectionFound protective effects against neurotoxicity induced by beta-amyloid peptides, suggesting potential use in Alzheimer's therapy .

Mechanism of Action

The mechanism of action of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Naphthalene Acetamides ()

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted derivatives (e.g., 6b , 6c ) share the acetamide group but differ in their heterocyclic core. These analogs utilize a triazole ring linked to naphthalene, synthesized via 1,3-dipolar cycloaddition. Key distinctions:

  • Core Structure : The triazole-naphthalene system lacks the fused cycloheptapyrrole framework, reducing conformational rigidity compared to the target compound.
  • Spectral Data : IR and NMR profiles highlight strong carbonyl (C=O, 1671–1682 cm⁻¹) and NH stretches (3262–3302 cm⁻¹), consistent with acetamide functionality. The target compound would likely exhibit similar features but with additional signals from the fused bicyclic system .

Biphenyl-Cyclohexyl Acetamide Derivatives ()

2-[N-([1,1'-Biphenyl]-3-ylmethyl)acetamido]-N-cyclohexyl-2-phenylacetamide (8a) features a biphenyl moiety and cyclohexyl group, synthesized via palladium-catalyzed coupling. Comparisons include:

  • Structural Complexity : The biphenyl and cyclohexyl groups introduce steric bulk, contrasting with the planar phenylcycloheptapyrrole system.

Pyridazinone-Based FPR Agonists ()

Pyridazin-3(2H)-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. Key differences:

  • Heterocyclic Core: The pyridazinone ring provides a six-membered diazine system, contrasting with the seven-membered cycloheptapyrrole.
  • Biological Activity : Methoxybenzyl substituents enhance receptor specificity (e.g., FPR2 agonism), suggesting that substituent position (para vs. meta) on the target compound’s phenyl group could modulate similar selectivity .

Thiazolidinone-Acetamide Hybrids ()

Compounds such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) incorporate a thiazolidinone core. Contrasts include:

  • Electrophilic Properties: The thiazolidinone’s carbonyl groups may increase electrophilicity, unlike the electron-rich cycloheptapyrrole.
  • Potential Applications: Thiazolidinones are associated with enzyme inhibition (e.g., aldose reductase), whereas the target compound’s fused ring system might favor intercalation or protein-binding interactions .

Hydroxynaphthyl Acetamides ()

N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogs exhibit intramolecular hydrogen bonding (N–H⋯O) and dihedral angles (78–84°) between aromatic rings. Comparisons:

  • Conformational Flexibility : The hydroxynaphthyl group allows for variable dihedral angles, whereas the fused cycloheptapyrrole in the target compound may enforce a fixed planar geometry.
  • Hydrogen Bonding: Both compounds possess NH and carbonyl groups, but the hydroxyl in hydroxynaphthyl derivatives introduces additional H-bond donor capacity .

Benzothiazole Acetamides ()

Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core with trifluoromethyl groups. Key contrasts:

  • Electron-Withdrawing Effects : The CF₃ group increases lipophilicity and metabolic stability, unlike the phenyl group in the target compound.
  • Heterocyclic Electronics : Benzothiazole’s sulfur and nitrogen atoms may enhance π-stacking or metal coordination, differing from the pyrrole’s lone pair in cycloheptapyrrole .

Biological Activity

N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including synthesis methods, biological activity assessments, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cycloheptapyrrole derivatives with acetic anhydride or acetyl chloride in the presence of a base. This method allows for the introduction of the acetamide functional group, which is crucial for the biological activity of the compound.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of acetamide derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed higher antibacterial activity compared to standard antibiotics like Ciprofloxacin.

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
8192218
9181615
10271922
Ciprofloxacin191816

The data suggests that this compound and its derivatives could be promising candidates for further development as antibacterial agents .

2. Anticancer Activity

In vitro studies have shown that compounds related to this compound display anticancer properties against various cancer cell lines. For example, derivatives were evaluated for their cytotoxic effects on A549 lung cancer cells, demonstrating significant reductions in cell viability.

CompoundIC50 (µM)Cell Line
A12A549
B15HeLa
C10MCF7

The results indicate that modifications to the structure can enhance anticancer efficacy, particularly through the introduction of electron-withdrawing groups which may increase the compound's reactivity and interaction with cellular targets .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study conducted on various acetamide derivatives, including those similar to this compound, assessed their effectiveness against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that certain compounds exhibited remarkable antibacterial activity, surpassing traditional antibiotics in efficacy. This indicates the potential for these compounds in treating resistant bacterial infections .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of cycloheptapyrrole derivatives. The study highlighted that specific substitutions on the phenyl ring significantly improved anticancer activity against A549 cells. The structure–activity relationship (SAR) analysis pointed out that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting a strategic approach for drug design in cancer therapy .

Q & A

Basic: What are the established synthetic routes for N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide?

Answer: A common method involves cyclocondensation of precursor amines with acetic anhydride under reflux conditions. For example, analogous acetamide derivatives are synthesized by heating a mixture of the amine (e.g., substituted phenylamine) with acetic anhydride in methanol or acetic acid for 2–3 hours, followed by crystallization . Modifications include using triethyl orthoformate as a cyclizing agent in acetic anhydride under reflux to form thiazolidinone-acetamide hybrids . Purification typically involves ethanol recrystallization .

Basic: How is the structural characterization of this compound performed?

Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For acetamide derivatives, monoclinic crystal systems (e.g., space group C2/c) are common, with parameters like a = 9.66 Å, b = 18.55 Å, and c = 9.31 Å . Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize the lattice . Complementary techniques include NMR (1H/13C) to verify substituent positions and IR for carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer: The MTT assay is widely employed to assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Derivatives like N-(4-methoxyphenyl)acetamide analogs show IC₅₀ values <10 µM in such assays . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validating activity .

Advanced: How can synthetic yield be optimized for complex derivatives?

Answer: Yield optimization requires solvent selection (e.g., DMF for polar intermediates) and catalyst screening. For instance, Vilsmeier-Haack reagent (POCl₃/DMF) enhances formylation in heterocyclic acetamides . Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 27 hours for conventional heating) . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) improves purity .

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